NS5806

Beschreibung

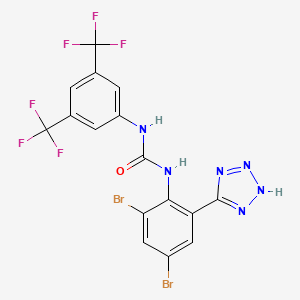

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-[2,4-dibromo-6-(2H-tetrazol-5-yl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Br2F6N6O/c17-8-4-10(13-27-29-30-28-13)12(11(18)5-8)26-14(31)25-9-2-6(15(19,20)21)1-7(3-9)16(22,23)24/h1-5H,(H2,25,26,31)(H,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWJWROOLOOCPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)NC(=O)NC2=C(C=C(C=C2Br)Br)C3=NNN=N3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Br2F6N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469888 | |

| Record name | MolPort-023-277-083 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426834-69-7 | |

| Record name | MolPort-023-277-083 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NS5806 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Complex Mechanism of Action of NS5806: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS5806 is a small molecule modulator of voltage-gated potassium channels with a complex and highly context-dependent mechanism of action. Primarily targeting the Kv4 family of channels, which underlie the transient outward potassium current (Ito), its effects are critically dictated by the auxiliary subunits co-assembled with the principal channel pore. This guide provides a detailed technical overview of the molecular interactions and functional consequences of NS5806, summarizing key quantitative data, outlining experimental methodologies, and visualizing the intricate signaling pathways involved.

Core Mechanism: A Tale of Two Subunits

The primary molecular target of NS5806 is the Kv4 family of voltage-gated potassium channels, specifically Kv4.2 and Kv4.3. However, the pharmacological effect of NS5806 is not determined by the Kv4 subunit alone but is critically dependent on the presence and identity of auxiliary proteins, most notably the Potassium Channel Interacting Proteins (KChIPs) and Dipeptidyl Peptidase-like Proteins (DPPs).

In the presence of KChIP2, NS5806 acts as a channel activator . It increases the peak current amplitude of Kv4.3/KChIP2 channels and significantly slows the decay of both Kv4.2 and Kv4.3 currents[1][2]. This potentiation of the transient outward current (Ito) is the hallmark of NS5806's action in certain cellular and species contexts.

Conversely, when the Kv4/KChIP2 complex is further associated with the long isoform of DPP6 (DPP6-L), the effect of NS5806 is reversed, leading to channel inhibition . In this ternary complex, NS5806 suppresses the current and accelerates inactivation[3][4]. This explains the observed species-specific effects, such as potentiation of Ito in canine cardiomyocytes (low DPP6-L expression) and inhibition in mouse and human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) where DPP6-L is dominantly expressed[3][4].

NS5806 has also been shown to inhibit Kv1.4-mediated currents, an effect that is independent of the presence of KChIP2[1].

Quantitative Data Summary

The following tables summarize the key quantitative parameters of NS5806's activity across various experimental systems.

| Parameter | Channel/Current | Cell Type | Value | Reference |

| EC50 | Kv4.3/KChIP2 Peak Current Increase | CHO-K1 cells | 5.3 µM | [1][5] |

| EC50 | Kv4.3/KChIP2/DPP6 Inactivation Slowing | CHO-K1 cells | 25.4 µM | [5] |

| EC50 | Rabbit Ventricular and Atrial Ito Stimulation | Rabbit Cardiomyocytes | 1.6 nM | [5] |

| IC50 | Canine Transient Outward K+ Current (Ito) Inhibition | Canine Cardiomyocytes | 40.7 nM | [5] |

| Kd | NS5806 binding to Ca2+-bound KChIP3 | In vitro | 2-5 µM | [6] |

| Kd | KChIP3 (apo-state) and Kv4.3 N-terminus | In vitro | 70 ± 3 µM | [6] |

| Kd | KChIP3 (Ca2+-bound) and Kv4.3 N-terminus | In vitro | 2.7 ± 0.1 µM | [6] |

| Kd | KChIP3 and Kv4.3 N-terminus with NS5806 | In vitro | 1.9 ± 0.1 µM | [6] |

Signaling Pathways and Molecular Interactions

The interaction of NS5806 with the Kv4 channel complex is a multi-step process involving direct binding to the KChIP auxiliary subunit, which in turn modulates the interaction between KChIP and the Kv4 channel.

Direct Binding to KChIP

NS5806 directly binds to a hydrophobic site on the C-terminus of KChIP3 (and presumably other KChIP isoforms like KChIP2)[6]. This binding is calcium-dependent and enhances the affinity between KChIP3 and the N-terminus of the Kv4.3 channel[6]. This strengthened interaction is thought to underlie the observed modulation of channel gating.

Caption: Molecular interaction cascade of NS5806 with the Kv4/KChIP complex.

The Influence of DPP6-L

The presence of the DPP6-L subunit introduces a critical regulatory layer. While the precise mechanism is still under investigation, molecular docking simulations suggest that DPP6-L may associate with KChIP2 subunits[3][4]. This interaction likely alters the conformation of the channel complex in such a way that NS5806 binding to KChIP2 now leads to an inhibitory rather than a potentiating effect.

Caption: Opposing effects of NS5806 are dependent on the presence of DPP6-L.

Experimental Protocols

The characterization of NS5806's mechanism of action has relied on a variety of sophisticated experimental techniques. Below are generalized protocols for the key assays employed.

Heterologous Expression and Electrophysiology

Objective: To assess the effect of NS5806 on specific Kv4 channel complexes.

Methodology:

-

Cell Culture and Transfection: HEK293 or CHO-K1 cells are cultured under standard conditions. Cells are then transiently transfected with plasmids encoding the desired combination of ion channel subunits (e.g., Kv4.3, KChIP2, DPP6-L). A fluorescent reporter protein (e.g., GFP) is often co-transfected to identify successfully transfected cells.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

-

Pipette Solution (Internal): Contains (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP, adjusted to pH 7.2 with KOH.

-

Bath Solution (External): Contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

-

Voltage Protocol: Cells are held at a holding potential of -80 mV. Depolarizing voltage steps (e.g., to +40 mV) are applied to elicit potassium currents.

-

-

Drug Application: NS5806 is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted into the external solution to the desired final concentrations. The drug is applied to the cells via a perfusion system.

-

Data Analysis: Current amplitude, decay kinetics (τ), and other parameters are measured before and after drug application. Dose-response curves are generated to determine EC50 or IC50 values.

Caption: Generalized workflow for heterologous expression and electrophysiology.

Native Cardiomyocyte Isolation and Ito Measurement

Objective: To study the effect of NS5806 on the native transient outward current (Ito) in cardiac cells.

Methodology:

-

Cell Isolation: Ventricular myocytes are isolated from animal hearts (e.g., canine, mouse) by enzymatic digestion using collagenase and protease.

-

Electrophysiological Recording: The whole-cell patch-clamp technique is used as described above. Specific voltage protocols are employed to isolate Ito from other overlapping currents. This may involve using specific ion channel blockers (e.g., nifedipine to block L-type Ca2+ channels) and specific voltage pre-pulses to inactivate other channels.

-

Drug Application and Data Analysis: Similar to the protocol for heterologous expression systems.

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the binding affinity of NS5806 to KChIP.

Methodology:

-

Protein Purification: Recombinant KChIP3 protein is expressed and purified.

-

ITC Experiment: A solution of NS5806 is titrated into a solution containing the purified KChIP3 protein in a microcalorimeter.

-

Data Analysis: The heat released or absorbed during the binding reaction is measured. This data is then used to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.

Conclusion

The mechanism of action of NS5806 is a prime example of the complexity of ion channel pharmacology, where the presence of auxiliary subunits can fundamentally alter the effect of a small molecule from activation to inhibition. Its activity is contingent on a direct, calcium-dependent interaction with KChIP proteins, which in turn modulates the gating of the associated Kv4 channel. The presence of DPP6-L acts as a molecular switch, reversing the functional outcome. This detailed understanding is crucial for the rational design of more specific and effective Ito modulators for therapeutic applications in cardiovascular and neurological diseases.

References

- 1. Effect of the I(to) activator NS5806 on cloned K(V)4 channels depends on the accessory protein KChIP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. Auxiliary subunits control biophysical properties and response to compound NS5806 of the Kv4 potassium channel complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Auxiliary subunits control biophysical properties and response to compound NS5806 of the Kv4 potassium channel complex - White Rose Research Online [eprints.whiterose.ac.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Modulation of the voltage-gated potassium channel (Kv4.3) and the auxiliary protein (KChIP3) interactions by the current activator NS5806 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Function of NS5806

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS5806 is a potent and selective modulator of the voltage-gated potassium channel Kv4 complex, which is responsible for the transient outward potassium current (Ito). This current plays a critical role in the repolarization phase of the action potential in various excitable cells, including cardiomyocytes and neurons. The function of NS5806 is uniquely dependent on the auxiliary subunit composition of the Kv4 channel complex, acting as an activator in the presence of KChIP2 and potentially as an inhibitor when the long isoform of DPP6 (DPP6-L) is also present. This guide provides a comprehensive overview of the molecular function of NS5806, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.

Core Function and Mechanism of Action

NS5806 directly modulates the gating properties of Kv4 channels, primarily Kv4.2 and Kv4.3, the pore-forming α-subunits that conduct the Ito. Its effects are contingent on the presence of cytosolic (KChIP) and transmembrane (DPP) auxiliary subunits.

1.1. Activation of Kv4/KChIP2 Complexes

In the presence of the potassium channel interacting protein 2 (KChIP2), NS5806 functions as a channel activator. It increases the peak current amplitude and significantly slows the decay (inactivation) of Kv4.2 and Kv4.3 currents. Mechanistically, NS5806 binds to a hydrophobic site on the C-terminus of KChIP3 (which shares high homology with KChIP2) in a calcium-dependent manner.[1] This binding enhances the affinity between KChIP3 and the N-terminus of the Kv4.3 channel, thereby stabilizing the open state and slowing the inactivation process.[1]

1.2. Inhibition of Kv4/KChIP2/DPP6-L Complexes

The functional outcome of NS5806 modulation is altered by the presence of the dipeptidyl peptidase-like protein 6, specifically its long isoform (DPP6-L). When Kv4.2 or Kv4.3 channels are complexed with both KChIP2 and DPP6-L, NS5806 can act as an inhibitor, suppressing the current and accelerating inactivation.[2] This differential effect is attributed to the varied expression of DPP6-L across different species and tissues, explaining the species-specific responses to NS5806. For instance, in canine cardiomyocytes where DPP6-L expression is low, NS5806 potentiates Ito. Conversely, in mouse and human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) with dominant DPP6-L expression, NS5806 inhibits Ito.[2][3]

1.3. Other Effects

NS5806 has been shown to inhibit Kv1.4-mediated currents independently of KChIP2. However, it does not significantly affect other potassium channels such as Kv7.1, Kv11.1 (hERG), or Kir2.[4]

Data Presentation

The following tables summarize the quantitative data on the effects of NS5806 from various electrophysiological studies.

Table 1: Potency and Efficacy of NS5806

| Parameter | Channel/Preparation | Value | Reference(s) |

| EC50 (Peak Current) | Kv4.3/KChIP2 in CHO-K1 cells | 5.3 ± 1.5 µM | [4] |

| EC50 (Inactivation τ) | Kv4.3/KChIP2/DPP6 in CHO-K1 cells | 25.4 µM | [5] |

| Kd (NS5806 to KChIP3) | Ca2+-bound form | 2-5 µM | [1] |

| Kd (KChIP3 to Kv4.3 N-terminus) | Apo-state | 70 ± 3 µM | [1] |

| Kd (KChIP3 to Kv4.3 N-terminus) | Ca2+-bound | 2.7 ± 0.1 µM | [1] |

| Kd (KChIP3 to Kv4.3 N-terminus) | With NS5806 | 1.9 ± 0.1 µM | [1] |

Table 2: Effects of NS5806 on Current Density and Inactivation

| Cell Type/Channel | NS5806 Concentration | Effect on Peak Current | Effect on Inactivation | Reference(s) |

| Kv4.3/KChIP2 in CHO-K1 cells | 10 µM | 35% increase | Marked slowing (τ from 7.0 to 10.2 ms) | [6] |

| Kv4.3/KChIP2/DPP6 in CHO-K1 cells | 10 µM | 65% increase | Slowed | [5] |

| Canine Epicardial Myocytes | 10 µM | 80% increase | Slowed (Total charge increased to 227% of control) | [6] |

| Canine Midmyocardial Myocytes | 10 µM | 82% increase | Slowed (Total charge increased to 192% of control) | [6] |

| Canine Endocardial Myocytes | 10 µM | 16% increase | Slowed (Total charge increased to 83% of control) | [6] |

| Mouse Ventricular Myocytes | 0.1-30 µM | Concentration-dependent inhibition | Accelerated | [2] |

| hiPSC-CMs | 0.1-30 µM | Concentration-dependent inhibition | Accelerated | [2] |

| Rabbit Ventricular Myocytes | 10-100 nM | Prolonged APD by 16.8% | [7][8] |

Experimental Protocols

The primary method for characterizing the function of NS5806 is the whole-cell patch-clamp technique. This allows for the direct measurement of ion channel currents in various cell types, including isolated primary cardiomyocytes and heterologous expression systems like CHO-K1 and HEK293 cells.

3.1. Cell Preparation

-

Heterologous Expression: CHO-K1 or HEK293 cells are transiently transfected with plasmids encoding the desired Kv4 α-subunit (e.g., Kv4.3) and auxiliary subunits (e.g., KChIP2, DPP6).

-

Cardiomyocyte Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., canine, mouse, rabbit) using standard protocols involving collagenase and protease digestion.

3.2. Electrophysiological Recordings

-

Configuration: Whole-cell voltage-clamp configuration is established using a patch-clamp amplifier.

-

Solutions:

-

External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2 / 5% CO2.[9][10]

-

Internal (Pipette) Solution: A common composition includes (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES, with pH adjusted to 7.2 with KOH.[10]

-

-

Voltage Protocols:

-

Activation: To measure the peak current, cells are held at a negative holding potential (e.g., -80 mV) and then depolarized to a range of test potentials (e.g., -40 to +60 mV) for a duration sufficient to elicit the peak current (e.g., 500 ms).

-

Inactivation Kinetics: The decay of the current during a sustained depolarizing pulse is fitted with one or two exponential functions to determine the time constants (τ) of inactivation.

-

Steady-State Inactivation: A two-pulse protocol is used. A conditioning prepulse to various potentials is applied, followed by a test pulse to a fixed potential (e.g., +40 mV) to determine the fraction of available channels.

-

3.3. Data Analysis

Currents are recorded and analyzed using specialized software. Parameters such as peak current density (pA/pF), time constants of inactivation (τ), and the voltage-dependence of activation and inactivation are determined and compared before and after the application of NS5806.

Mandatory Visualization

4.1. Signaling Pathways and Experimental Workflows

Caption: NS5806 activation of the Kv4.3/KChIP2 channel complex.

Caption: Postulated inhibitory mechanism of NS5806 on the Kv4.3/KChIP2/DPP6-L complex.

Caption: General experimental workflow for studying NS5806 effects.

References

- 1. Modulation of the voltage-gated potassium channel (Kv4.3) and the auxiliary protein (KChIP3) interactions by the current activator NS5806 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Auxiliary subunits control biophysical properties and response to compound NS5806 of the Kv4 potassium channel complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Auxiliary subunits control biophysical properties and response to compound NS5806 of the Kv4 potassium channel complex - White Rose Research Online [eprints.whiterose.ac.uk]

- 4. Effect of the I(to) activator NS5806 on cloned K(V)4 channels depends on the accessory protein KChIP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Differential effects of the transient outward K(+) current activator NS5806 in the canine left ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NS5806 Induces Electromechanically Discordant Alternans and Arrhythmogenic Voltage-Calcium Dynamics in the Isolated Intact Rabbit Heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NS5806 Induces Electromechanically Discordant Alternans and Arrhythmogenic Voltage-Calcium Dynamics in the Isolated Intact Rabbit Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 9. docs.axolbio.com [docs.axolbio.com]

- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

NS5806 as a Kv4.3 Channel Activator: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The voltage-gated potassium channel Kv4.3, a key component of the transient outward potassium current (Ito), plays a critical role in the repolarization of the cardiac action potential and neuronal excitability.[1][2] Dysregulation of Kv4.3 function is implicated in various cardiovascular diseases, including cardiac hypertrophy and arrhythmias, making it a compelling target for therapeutic intervention.[2][3] NS5806 has emerged as a significant pharmacological tool for studying Kv4.3, acting as a potent activator of the channel.[4][5] This technical guide provides a comprehensive overview of NS5806, detailing its mechanism of action, its effects on Kv4.3 channel kinetics, and its utility in various experimental models. The document includes a compilation of quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to serve as a valuable resource for researchers in the field.

Introduction to NS5806 and Kv4.3

The Kv4.3 channel, encoded by the KCND3 gene, is a member of the Shal-type family of voltage-gated potassium channels.[1][2] It is predominantly expressed in the heart and brain, where it contributes to the fast-inactivating component of the transient outward current (Ito).[1][3] This current is crucial for shaping the early phase of repolarization of the action potential, thereby influencing heart rate, contractility, and neuronal firing patterns.[2][6] The functional Kv4.3 channel is a tetrameric complex of α-subunits associated with auxiliary proteins, most notably the K+ Channel Interacting Proteins (KChIPs) and Dipeptidyl Peptidase-like Proteins (DPPs).[4][7] These auxiliary subunits significantly modulate the channel's trafficking, expression, and gating properties.[4][7]

NS5806, with the chemical name N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[2,4-dibromo-6-(2H-tetrazol-5-yl)phenyl]urea, is a small molecule that has been identified as an activator of Kv4.3 channels.[5] Its effects are multifaceted, including an increase in peak current amplitude and a significant slowing of the channel's inactivation kinetics.[4] Notably, the modulatory effects of NS5806 on Kv4.3 are critically dependent on the presence of the KChIP2 auxiliary subunit.[4] This dependence highlights the intricate allosteric regulation within the Kv4.3 channel complex and provides a unique avenue for dissecting the molecular composition and physiological role of native Ito channels.

Quantitative Data on NS5806-Kv4.3 Interaction

The following tables summarize the key quantitative data regarding the effects of NS5806 on Kv4.3 channel function and its interactions with the channel complex.

Table 1: Electrophysiological Effects of NS5806 on Kv4 Channels

| Parameter | Channel Complex | Cell Type | Value | Reference |

| EC50 (Peak Current) | Kv4.3/KChIP2 | CHO-K1 | 5.3 ± 1.5 µM | [4] |

| EC50 (Inactivation τ) | Kv4.3/KChIP2 | CHO-K1 | 25.4 ± 1.1 µM | [8] |

| Current Increase (+10 µM NS5806) | Kv4.3/KChIP2/DPP6 | CHO-K1 | ~65% | [8] |

| Effect on Ito (Epi) | Canine Ventricular Myocytes | Native | 80% increase at +40 mV | [9] |

| Effect on Ito (Endo) | Canine Ventricular Myocytes | Native | 16% increase at +40 mV | [9] |

| Effect on Ito | Mouse Ventricular Myocytes | Native | Inhibition | [7][10] |

| Effect on Ito | hiPSC-CMs | Native | Inhibition | [7][10] |

Table 2: Binding Affinity of NS5806 and Kv4.3 Complex Components

| Interacting Molecules | Condition | Kd | Reference |

| NS5806 and KChIP3 | Calcium-bound | 2-5 µM | [11][12] |

| KChIP3 and Kv4.3 N-terminus (Site 1) | apo-state | 70 ± 3 µM | [12] |

| KChIP3 and Kv4.3 N-terminus (Site 1) | Calcium-bound | 2.7 ± 0.1 µM | [12] |

| KChIP3 and Kv4.3 N-terminus (Site 1) with NS5806 | apo- and Calcium-bound | 1.9 ± 0.1 µM | [12] |

Table 3: Effects of NS5806 on Action Potential Duration (APD)

| Cell/Tissue Type | NS5806 Concentration | Effect on APD | Reference |

| Canine Ventricular Wedges (Epicardium) | 10 µM | No significant change in APD90 | [9] |

| Canine Ventricular Wedges (Endocardium) | 10 µM | Unaffected | [9] |

| Hypertrophic Mouse Myocardium | In vivo administration | Restoration of prolonged APD | [13] |

| Isolated Rabbit Heart | 45 µM | Prolongation of APD50 and APD80 | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of NS5806 and Kv4.3 channels.

Whole-Cell Patch-Clamp Electrophysiology for Kv4.3 Currents

This protocol is adapted for recording Kv4.3 currents from transiently transfected HEK293 cells or isolated cardiomyocytes.

Solutions:

-

External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose. The solution should be continuously bubbled with 95% O2 / 5% CO2 to maintain a pH of 7.4.[15][16]

-

Internal Solution (for K+ currents): 50 mM KCl, 10 mM NaCl, 60 mM K-Fluoride, 20 mM EGTA, and 10 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~285 mOsmol/L.[8]

-

Seal Enhancer Solution (optional): 80 mM NaCl, 3 KCl, 10 MgCl2, 35 CaCl2, and 10 Hepes (pH = 7.4, Osm = 298 mOsmol).[8]

Procedure:

-

Cell Preparation: Plate transiently transfected HEK293 cells or freshly isolated cardiomyocytes onto glass coverslips.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[15]

-

Recording:

-

Place the coverslip in the recording chamber and perfuse with the external solution at a rate of 1.5 mL/min.[15]

-

Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

-

Rupture the cell membrane by applying gentle suction to achieve the whole-cell configuration.

-

Set the amplifier to voltage-clamp mode.

-

-

Voltage-Clamp Protocol to Assess NS5806 Effect on Activation and Inactivation:

-

Hold the cell at a membrane potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -70 mV to +60 mV in 10 mV increments for 500 ms) to elicit Kv4.3 currents.

-

To study inactivation, a two-pulse protocol can be used. A conditioning pulse to various potentials is followed by a test pulse to a fixed potential (e.g., +40 mV).[17]

-

Perfuse the cell with the external solution containing the desired concentration of NS5806 and repeat the voltage-clamp protocol.

-

-

Data Analysis: Measure the peak outward current amplitude and fit the inactivation phase of the current with an exponential function to determine the time constant of inactivation (τ).

Transient Transfection of HEK293 Cells

This protocol describes the transient transfection of HEK293 cells with plasmids encoding Kv4.3 and its auxiliary subunits.

Materials:

-

HEK293 cells

-

Complete medium: DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

-

Opti-MEM

-

Transfection reagent (e.g., Lipofectamine, PEI)

-

Plasmids encoding Kv4.3, KChIP2, DPP6, and a reporter gene (e.g., GFP).

Procedure:

-

Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate to reach 70-80% confluency on the day of transfection.[10]

-

Complex Formation:

-

In tube A, dilute the plasmids (e.g., 1 µg of Kv4.3, 1 µg of KChIP2, and 0.5 µg of GFP) in Opti-MEM.

-

In tube B, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

-

Add the contents of tube A to tube B and incubate for 20 minutes at room temperature to allow for complex formation.[10]

-

-

Transfection: Add the DNA-transfection reagent complex dropwise to the cells.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with experiments.[18]

Langendorff-Perfused Mouse Heart Preparation

This ex vivo model is used to study the effects of NS5806 on the global electrophysiology of the heart.

Solutions:

-

Krebs-Henseleit Buffer (KHB): 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11 mM glucose. The solution should be gassed with 95% O2 / 5% CO2 and maintained at 37°C.

Procedure:

-

Animal Preparation: Anesthetize the mouse and administer heparin to prevent blood clotting.[6]

-

Heart Excision: Rapidly excise the heart and place it in ice-cold KHB.

-

Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus.

-

Perfusion: Start retrograde perfusion with oxygenated KHB at a constant pressure.

-

Electrophysiological Recording: Place electrodes on the surface of the heart to record a pseudo-ECG.

-

Drug Application: After a stabilization period, perfuse the heart with KHB containing NS5806 and record the changes in the ECG, such as the QT interval.[5]

Transverse Aortic Constriction (TAC) Mouse Model

This surgical procedure induces pressure overload-induced cardiac hypertrophy.

Procedure:

-

Anesthesia and Preparation: Anesthetize the mouse, intubate, and connect to a ventilator. Shave and sterilize the surgical area.[13][19]

-

Surgical Incision: Make a small incision at the suprasternal notch to expose the aortic arch.

-

Aortic Constriction: Place a suture around the transverse aorta between the innominate and left common carotid arteries. Tie the suture snugly around the aorta and a spacer (e.g., a 27-gauge needle).[12][19]

-

Spacer Removal and Closure: Remove the spacer to create a defined constriction and close the surgical incision.

-

Post-operative Care: Provide analgesics and monitor the animal's recovery.[13]

Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)

This in vitro model is used to study the cellular effects of NS5806 on cardiomyocyte hypertrophy.

Procedure:

-

Heart Isolation: Euthanize neonatal rat pups (1-3 days old) and excise the hearts.

-

Ventricle Dissection: Isolate the ventricles and mince the tissue into small fragments.

-

Enzymatic Digestion: Perform a series of digestions using trypsin and collagenase to dissociate the tissue into single cells.[4][9]

-

Cell Purification: Use a Percoll gradient to separate cardiomyocytes from other cell types, such as fibroblasts.[4]

-

Cell Plating: Plate the purified cardiomyocytes on fibronectin or laminin-coated culture dishes.[11]

-

Culture: Maintain the cells in a suitable culture medium, often supplemented with bromodeoxyuridine (BrdU) to inhibit fibroblast proliferation.

Western Blotting for Kv4.3 Protein Expression

This technique is used to quantify the expression levels of Kv4.3 protein in tissue or cell lysates.

Procedure:

-

Sample Preparation: Homogenize tissue samples or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.[20]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for Kv4.3 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[22]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the study of NS5806 and Kv4.3.

Caption: Mechanism of NS5806 action on the Kv4.3 channel complex.

Caption: Workflow for studying the effect of NS5806 on cardiac hypertrophy.

Caption: Workflow for electrophysiological characterization of NS5806 effects.

Conclusion

NS5806 is a valuable pharmacological tool for elucidating the physiological and pathological roles of the Kv4.3 potassium channel. Its unique dependence on the KChIP2 auxiliary subunit provides a means to probe the molecular architecture of native Ito channels. The data and protocols presented in this technical guide offer a comprehensive resource for researchers investigating Kv4.3 function and for those in drug development targeting this important ion channel. The species-specific effects of NS5806, potentiating Ito in canine hearts while inhibiting it in mice and human iPSC-derived cardiomyocytes, underscore the importance of considering the specific composition of the Kv4.3 channel complex in different experimental models.[7][10] Further research into the precise molecular interactions between NS5806, KChIPs, and the Kv4.3 α-subunit will undoubtedly provide deeper insights into the allosteric modulation of this critical cardiac and neuronal ion channel.

References

- 1. youtube.com [youtube.com]

- 2. One-Hour Procedure to Isolate Primary Cardiomyocytes from Neonatal Mouse and Rat Hearts | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. Whole Cell Patch Clamp Protocol [protocols.io]

- 4. Isolation, culture, and immunostaining of neonatal rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous assessment of mechanical and electrical function in Langendorff-perfused ex-vivo mouse hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of Langendorff-perfused hearts [bio-protocol.org]

- 7. Frontiers | Simultaneous assessment of mechanical and electrical function in Langendorff-perfused ex-vivo mouse hearts [frontiersin.org]

- 8. Electrophysiological Phenotyping of hiPSC-Derived Atrial Cardiomyocytes Using Automated Patch-Clamp: A Platform for Studying Atrial Inherited Arrhythmias [mdpi.com]

- 9. Isolation, culture, and immunostaining of neonatal rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 11. researchgate.net [researchgate.net]

- 12. Knowledge Hub - CorDynamics [cordynamics.com]

- 13. mmpc.org [mmpc.org]

- 14. Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 16. docs.axolbio.com [docs.axolbio.com]

- 17. Time- and Voltage-Dependent Components of Kv4.3 Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. qiagen.com [qiagen.com]

- 19. A Modified Technique for Transverse Aortic Constriction in Mice [jove.com]

- 20. origene.com [origene.com]

- 21. Western Blot Protocol | Proteintech Group [ptglab.com]

- 22. bosterbio.com [bosterbio.com]

The Molecular Target of NS5806: A Technical Guide to the Kv4 Channel Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS5806 is a potent modulator of the voltage-gated potassium channel Kv4, the primary subunit responsible for the transient outward potassium current (Ito) in cardiac and neuronal tissues. The activity of NS5806 is not uniform; its effects as either a potentiator or an inhibitor are critically dependent on the specific composition of the Kv4 channel's auxiliary subunits. This technical guide provides an in-depth analysis of the molecular target of NS5806, detailing its mechanism of action, the quantitative effects on channel kinetics, and the experimental protocols necessary to study these interactions. The information presented herein is intended to equip researchers with the foundational knowledge and practical methodologies to investigate NS5806 and similar compounds that target the Kv4 channel complex.

The Primary Molecular Target: The Kv4 Channel Complex

The principal molecular target of NS5806 is the Kv4 voltage-gated potassium channel complex. This complex is a tetramer of pore-forming α-subunits (typically Kv4.2 or Kv4.3 in cardiac and neuronal tissues) that associate with auxiliary cytoplasmic proteins known as K+ Channel Interacting Proteins (KChIPs) and transmembrane proteins like Dipeptidyl Peptidase-like Proteins (DPPs).[1][2] These auxiliary subunits are crucial in modulating the channel's biophysical properties and are the primary determinants of NS5806's pharmacological effect.[1]

The Role of the KChIP2 Subunit

The presence of the KChIP2 subunit is a key determinant for the potentiating effect of NS5806 on Kv4 channels. In complexes containing Kv4.3 and KChIP2, NS5806 acts as an activator, leading to an increase in the peak current amplitude and a significant slowing of the current decay. Mechanistic studies have revealed that NS5806 binds to a hydrophobic site on the C-terminus of KChIP3 (a close homolog of KChIP2) in a calcium-dependent manner.[2][3] This binding enhances the affinity between KChIP and the N-terminus of the Kv4.3 α-subunit, thereby stabilizing the open state of the channel and slowing its inactivation.[2][3]

The Influence of the DPP6 Subunit

The functional outcome of NS5806 modulation can be dramatically altered by the presence of the DPP6 subunit, particularly the long isoform (DPP6-L).[1] When Kv4.3 is co-expressed with both KChIP2 and DPP6-L, NS5806 switches from a potentiator to an inhibitor, causing a suppression of the current and an acceleration of inactivation.[1] This suggests a complex interplay between the auxiliary subunits in dictating the pharmacological response to NS5806. The differential expression of DPP6 isoforms across various species and tissues may explain the observed species-specific effects of the compound.[1] For instance, NS5806 potentiates Ito in canine cardiomyocytes, where DPP6-L expression is low, but inhibits Ito in mouse cardiomyocytes, which have dominant DPP6-L expression.[1]

Quantitative Effects of NS5806 on Kv4 Channel Function

The following tables summarize the quantitative data on the effects of NS5806 on various Kv4 channel complexes, as determined by electrophysiological studies.

| Channel Complex | Effect of NS5806 | EC50 / IC50 | Reference |

| Kv4.3 + KChIP2 | Potentiation (increase in peak current) | 5.3 µM | |

| Kv4.2 + KChIP2 | Potentiation (slowing of current decay) | Not specified | |

| Kv4.1 | Slowing of current decay (KChIP2 independent) | Not specified | [4] |

| Kv4.3 + KChIP2 + DPP6-L | Inhibition (decrease in peak current) | Not specified | [1] |

| Native Ito (canine ventricular myocytes) | Potentiation | Not specified | [1] |

| Native Ito (mouse ventricular myocytes) | Inhibition | ~10.9 µM | [1] |

Table 1: Summary of NS5806 Effects on Kv4 Channel Complexes.

Signaling Pathways and Molecular Interactions

The interaction of NS5806 with the Kv4 channel complex is a direct molecular modulation rather than a complex signaling cascade. The following diagrams illustrate the key molecular relationships.

Experimental Protocols

The primary method for investigating the effects of NS5806 on Kv4 channels is whole-cell patch-clamp electrophysiology. This technique allows for the direct measurement of ionic currents across the cell membrane of a single cell expressing the channel of interest.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous ion channel expression.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO2 incubator.

-

Transfection: Transiently transfect cells with plasmids encoding the desired Kv4 α-subunit and auxiliary subunits (e.g., Kv4.3, KChIP2, DPP6-L) using a lipid-based transfection reagent. A fluorescent reporter protein (e.g., GFP) can be co-transfected to identify successfully transfected cells. Recordings are typically performed 24-48 hours post-transfection.

Electrophysiological Recordings

-

Technique: Whole-cell patch-clamp in voltage-clamp mode.

-

Pipettes: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 K-gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.

-

-

Drug Application: Dissolve NS5806 in dimethyl sulfoxide (DMSO) to create a stock solution and dilute to the final desired concentration in the external solution immediately before application. Perfuse the recording chamber with the drug-containing solution.

Voltage-Clamp Protocol to Elicit Ito

-

Holding Potential: Hold the cell membrane potential at -80 mV.

-

Pre-pulse: Apply a 500 ms pre-pulse to -40 mV to inactivate any remaining sodium channels and to isolate the transient component of the potassium current.

-

Test Pulse: From the holding potential, apply a series of depolarizing voltage steps (e.g., from -50 mV to +60 mV in 10 mV increments) for 500 ms to elicit the outward potassium currents.

-

Data Acquisition: Record the resulting currents at a sampling rate of at least 10 kHz and filter at 2-5 kHz.

Data Analysis

-

Peak Current: Measure the maximum outward current amplitude during the depolarizing test pulse.

-

Inactivation Kinetics: Fit the decay phase of the outward current with a single or double exponential function to determine the time constant(s) of inactivation (τ).

-

Dose-Response Curves: To determine EC50 or IC50 values, apply a range of NS5806 concentrations and plot the normalized current response against the logarithm of the concentration. Fit the data with the Hill equation.

Conclusion

NS5806 is a valuable pharmacological tool for probing the structure and function of the Kv4 potassium channel complex. Its intricate dependence on the auxiliary subunits KChIP2 and DPP6 for its modulatory activity highlights the complexity of ion channel pharmacology. The experimental protocols and data presented in this guide offer a comprehensive framework for researchers aiming to investigate the molecular interactions of NS5806 and to discover novel modulators of this important class of ion channels. A thorough understanding of the molecular target and the factors that influence its modulation is essential for the development of targeted therapeutics for cardiac arrhythmias and neurological disorders where Ito plays a critical role.

References

- 1. Auxiliary subunits control biophysical properties and response to compound NS5806 of the Kv4 potassium channel complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of the voltage-gated potassium channel (Kv4.3) and the auxiliary protein (KChIP3) interactions by the current activator NS5806 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of the Voltage-gated Potassium Channel (Kv4.3) and the Auxiliary Protein (KChIP3) Interactions by the Current Activator NS5806 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of NS5806 in Neuroscience: A Technical Guide to its Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS5806 is a phenylurea compound that has emerged as a significant modulator of voltage-gated potassium channel Kv4, the primary molecular correlate of the somatodendritic A-type potassium current (ISA) in neurons. This transient outward potassium current is a critical regulator of neuronal excitability, shaping the action potential waveform, influencing backpropagation of action potentials into dendrites, and modulating synaptic integration. The functional effects of NS5806 are complex and highly dependent on the auxiliary subunit composition of the Kv4 channel complex, particularly the Kv channel-interacting proteins (KChIPs) and dipeptidyl peptidase-like proteins (DPPs). This technical guide provides an in-depth overview of the core pharmacology of NS5806 in a neuroscience context, detailing its mechanism of action, presenting quantitative data on its effects, outlining relevant experimental protocols, and visualizing its impact on neuronal signaling pathways.

Introduction: The A-Type Current and its Modulation

The A-type potassium current (ISA) is a rapidly activating and inactivating current that plays a pivotal role in controlling the firing frequency of neurons and the integration of synaptic inputs.[1] By activating at subthreshold membrane potentials, ISA can delay the onset of action potentials and increase the threshold for their generation. In dendrites, ISA regulates the backpropagation of action potentials, a key process in synaptic plasticity. The primary channels underlying ISA in the central nervous system are formed by Kv4 α-subunits, predominantly Kv4.2 and Kv4.3. These α-subunits co-assemble with auxiliary proteins, including KChIPs and DPPs, which profoundly modify their trafficking, expression, and gating properties.[1] NS5806 has been identified as a modulator of these Kv4 channel complexes, offering a pharmacological tool to dissect the physiological roles of ISA and explore its therapeutic potential in neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.

Mechanism of Action of NS5806

The primary molecular target of NS5806 is the Kv4 channel α-subunit. However, its modulatory effects are critically dependent on the presence and isoform of the auxiliary subunits KChIP and DPP.

2.1. The Ternary Kv4-KChIP-DPP Complex

In neurons, Kv4 channels typically exist as a ternary complex with KChIPs and DPPs.[2]

-

Kv4 α-subunits (e.g., Kv4.2, Kv4.3): Form the ion-conducting pore.

-

KChIPs (e.g., KChIP1-4): Intracellular calcium-binding proteins that interact with the N-terminus of Kv4 subunits. They generally increase current density, slow inactivation, and accelerate recovery from inactivation.[3]

-

DPPs (e.g., DPP6, DPP10): Transmembrane proteins that also associate with the Kv4 core. They typically accelerate both activation and inactivation kinetics.[2]

2.2. Subunit-Dependent Modulation by NS5806

The effect of NS5806 on the Kv4 channel complex is not a simple activation or inhibition but rather a complex modulation that depends on the specific subunits present:

-

With KChIPs (in the absence of certain DPP isoforms): NS5806 generally potentiates the Kv4 current. It increases the peak current amplitude and significantly slows the rate of current inactivation.[4][5] This effect is dependent on a direct interaction between NS5806 and a hydrophobic site on the C-terminus of KChIPs (specifically demonstrated for KChIP3), which in turn stabilizes the interaction between KChIP and the Kv4 α-subunit.[6]

-

With KChIPs and DPP6-S: In recombinant systems expressing Kv4.2, KChIPs, and the short splice variant of DPP6 (DPP6-S), NS5806 potentiates the peak current amplitude and slows macroscopic inactivation.[7]

-

With KChIPs and DPP6-L: In contrast, when the long isoform of DPP6 (DPP6-L) is present, NS5806 can suppress the current and accelerate inactivation.[1] This highlights the critical role of DPP isoform expression in determining the pharmacological response to NS5806 in different neuronal populations.

-

Native Neuronal Channels: In cultured hippocampal neurons, where a heterogeneous population of Kv4 channel complexes exists, 20 µM NS5806 has been shown to reduce the overall amplitude of the ISA.[7] However, it also slows the decay kinetics and accelerates the recovery from inactivation, indicating a complex interplay of effects on different channel subtypes within the same neuron.[7]

The following diagram illustrates the molecular interactions at the Kv4 channel complex.

Quantitative Data

The following tables summarize the quantitative effects of NS5806 on Kv4 channels from various experimental systems.

Table 1: Potency of NS5806 on Recombinant Kv4 Channels

| Channel Complex | Cell Type | Effect | Parameter | Value | Reference |

| Kv4.3 + KChIP2 | CHO-K1 | Potentiation of peak current | EC50 | 5.3 ± 1.5 µM | [4][5] |

| Kv4.3 + KChIP2 | CHO-K1 | Slowing of inactivation | EC50 | 25.4 ± 1.1 µM | [8] |

| KChIP3 | - | Binding affinity | Kd | 2-5 µM (in Ca2+-bound form) | [6] |

Table 2: Effects of NS5806 on Neuronal A-type Currents

| Preparation | Concentration | Effect on Amplitude | Effect on Kinetics | Reference |

| Cultured Hippocampal Neurons | 20 µM | Reduced | Slowed decay, accelerated recovery from inactivation | [7] |

Impact on Neuronal Function

By modulating the ISA, NS5806 has significant downstream effects on neuronal excitability and firing patterns.

4.1. Regulation of Neuronal Excitability and Action Potential Firing

The ISA is a key determinant of the subthreshold excitability of neurons. By influencing this current, NS5806 can alter how a neuron responds to synaptic input.

-

Slowing Inactivation: By slowing the inactivation of the A-type current, NS5806 can prolong the repolarizing influence of the current during a train of action potentials. This can lead to a more pronounced afterhyperpolarization (AHP), which in turn can reduce the firing frequency of the neuron.[9][10]

-

Shifting Inactivation Voltage-Dependence: NS5806 shifts the voltage dependence of steady-state inactivation to more negative potentials.[7] This means that at a typical resting membrane potential, a larger fraction of Kv4 channels will be in an inactivated state and unavailable to open upon depolarization. This could contribute to the observed reduction in peak ISA amplitude in hippocampal neurons.[7]

The diagram below illustrates the logical workflow of how NS5806 modulates neuronal excitability.

4.2. Potential Effects on Synaptic Transmission

While direct evidence is limited, the modulation of dendritic excitability by NS5806 likely impacts synaptic transmission. The backpropagation of action potentials into the dendritic tree is crucial for some forms of synaptic plasticity, and this process is heavily regulated by dendritic Kv4 channels. By altering the properties of these channels, NS5806 could influence the induction of long-term potentiation (LTP) or long-term depression (LTD). However, specific studies on the effect of NS5806 on miniature excitatory or inhibitory postsynaptic currents (mEPSCs/mIPSCs) are needed to confirm its direct impact on neurotransmitter release.

4.3. Therapeutic Potential in Epilepsy

Given that epilepsy is characterized by neuronal hyperexcitability, agents that can reduce this excitability are of significant therapeutic interest. The ability of NS5806 to modulate ISA and reduce neuronal firing rates suggests its potential as an anticonvulsant. Preliminary studies have shown that NS5806 can ameliorate behavioral seizures in animal models, supporting this hypothesis. However, more extensive quantitative studies are required to fully evaluate its efficacy and therapeutic window.

The following diagram outlines a potential signaling pathway through which NS5806 could exert its effects on neuronal function.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of NS5806 in neuroscience.

5.1. Whole-Cell Patch-Clamp Electrophysiology in Cultured Hippocampal Neurons

This protocol is adapted from methods used to study native neuronal ion channels and is suitable for investigating the effects of NS5806 on ISA.[7]

-

Cell Culture: Primary hippocampal neurons are cultured from embryonic day 18 (E18) rat embryos on poly-D-lysine-coated glass coverslips. Neurons are maintained in Neurobasal medium supplemented with B27 and L-glutamine and are used for recording after 10-14 days in vitro.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH. To block other currents and isolate potassium currents, 0.5 µM tetrodotoxin (TTX) to block voltage-gated sodium channels and 200 µM CdCl2 to block calcium channels can be added.

-

Internal Solution (in mM): 125 K-gluconate, 15 KCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with KOH.

-

-

Recording:

-

Coverslips are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with external solution at a rate of 1-2 ml/min.

-

Patch pipettes with a resistance of 3-5 MΩ are pulled from borosilicate glass and filled with internal solution.

-

Whole-cell configuration is achieved under voltage-clamp mode using a patch-clamp amplifier.

-

To measure ISA, cells are held at a holding potential of -100 mV to ensure full recovery from inactivation. A pre-pulse to -10 mV for 500 ms is applied to inactivate the majority of A-type channels, followed by a test pulse to +40 mV. The current elicited by a direct test pulse to +40 mV from -100 mV is then recorded. The ISA is obtained by digital subtraction of the two traces.

-

NS5806 is prepared as a stock solution in DMSO and diluted to the final concentration in the external solution. The drug is applied via the perfusion system.

-

-

Data Analysis: Peak current amplitude, decay time constant, and voltage-dependence of inactivation are measured before and after drug application.

5.2. Pilocarpine-Induced Seizure Model in Mice

This protocol is a standard method for inducing status epilepticus to test the efficacy of potential anticonvulsant compounds like NS5806.

-

Animals: Adult male C57BL/6 mice (8-10 weeks old) are used.

-

Procedure:

-

To reduce peripheral cholinergic effects, mice are pre-treated with scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes before pilocarpine administration.

-

Pilocarpine hydrochloride (300 mg/kg, i.p.) is administered to induce seizures.

-

Animals are observed for seizure activity, and the severity is scored using the Racine scale (Stage 1: Mouth and facial movements; Stage 2: Head nodding; Stage 3: Forelimb clonus; Stage 4: Rearing with forelimb clonus; Stage 5: Rearing and falling with generalized convulsions).

-

For drug efficacy studies, NS5806 (or vehicle) is administered at a predetermined time before pilocarpine injection.

-

-

Data Collection:

-

Latency to first seizure: Time from pilocarpine injection to the first observable seizure behavior.

-

Seizure severity: The maximum Racine score reached by each animal.

-

Seizure duration and frequency: Can be quantified through continuous video monitoring or electroencephalography (EEG) recordings.

-

-

Statistical Analysis: Comparison of seizure parameters between vehicle-treated and NS5806-treated groups is performed using appropriate statistical tests (e.g., t-test, Mann-Whitney U test).

The following diagram outlines the experimental workflow for testing NS5806 in a preclinical seizure model.

Conclusion and Future Directions

NS5806 is a valuable pharmacological tool for investigating the role of Kv4 channels and the A-type current in neuronal function. Its complex, subunit-dependent mechanism of action underscores the importance of understanding the molecular composition of ion channels in different neuronal populations. While the potentiation of Kv4 currents by NS5806 in certain recombinant systems is clear, its inhibitory effect on the overall ISA in hippocampal neurons highlights the need for further research into the specific Kv4 channel complexes present in various brain regions.

Future research should focus on:

-

Determining the concentration-response relationship of NS5806 on native A-type currents in different types of neurons.

-

Directly investigating the effects of NS5806 on synaptic transmission and plasticity using techniques such as paired recordings and analysis of mEPSCs and mIPSCs.

-

Conducting comprehensive preclinical studies in various epilepsy models to quantify the anticonvulsant efficacy of NS5806 and its derivatives.

-

Exploring the therapeutic potential of NS5806 in other neurological disorders where neuronal excitability is dysregulated.

By elucidating the intricate details of how NS5806 modulates neuronal function, we can gain a deeper understanding of the fundamental roles of A-type potassium currents in brain physiology and pathology, paving the way for the development of novel therapeutic strategies for a range of neurological disorders.

References

- 1. The Neuronal Kv4 Channel Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Effect of the I(to) activator NS5806 on cloned K(V)4 channels depends on the accessory protein KChIP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Homeostatic synaptic plasticity of miniature excitatory postsynaptic currents in mouse cortical cultures requires neuronal Rab3a - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hippocampal A-type current and Kv4.2 channel modulation by the sulfonylurea compound NS5806 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. The fast and slow afterhyperpolarizations are differentially modulated in hippocampal neurons by aging and learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Sodium-Pump-Mediated Afterhyperpolarization in Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NS5806: A Modulator of Kv4.3 Potassium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS5806 is a potent small molecule modulator of the voltage-gated potassium channel Kv4.3, the primary subunit responsible for the transient outward potassium current (Ito) in the heart and A-type currents in neurons. Its unique mechanism of action, which is critically dependent on the presence of auxiliary subunits, has made it a valuable tool for dissecting the molecular physiology of Kv4.3 channels and a potential starting point for the development of novel therapeutics targeting cardiac arrhythmias and neurological disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of NS5806, with a focus on its mechanism of action, relevant signaling pathways, and the experimental protocols used for its characterization.

Chemical Structure and Physicochemical Properties

NS5806, with the IUPAC name 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2,4-dibromo-6-(2H-tetrazol-5-yl)phenyl]urea, is a complex organic molecule. Its structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of NS5806

| Property | Value | Source |

| IUPAC Name | 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2,4-dibromo-6-(2H-tetrazol-5-yl)phenyl]urea | [1] |

| Molecular Formula | C16H8Br2F6N6O | [1] |

| Molecular Weight | 574.08 g/mol | [1] |

| Appearance | White to faint yellow powder/solid | [2] |

| Solubility | Soluble in DMSO (>30 mg/mL), Ethanol (25-50 mg/mL) | [2][3] |

| SMILES | O=C(NC1=C(C2=NNN=N2)C=C(Br)C=C1Br)NC3=CC(C(F)(F)F)=CC(C(F)(F)F)=C3 | [1][3] |

| InChI Key | UZWJWROOLOOCPQ-UHFFFAOYSA-N | [1] |

| Predicted pKa | 3.54 ± 0.10 |

Mechanism of Action and Signaling Pathway

NS5806's primary mechanism of action is the potentiation of the Kv4.3 potassium channel, an effect that is intricately linked to the channel's interaction with the auxiliary subunit, potassium channel interacting protein 2 (KChIP2).

NS5806 binds directly to a hydrophobic pocket on the C-terminus of KChIP2 in a calcium-dependent manner. This binding event induces a conformational change in KChIP2 that increases its affinity for the N-terminus of the Kv4.3 channel subunit.[1][4] The stabilization of the Kv4.3-KChIP2 complex leads to a slowing of the channel's inactivation kinetics and an increase in the peak current amplitude.[5][6]

The effect of NS5806 can be further modulated by the presence of another auxiliary subunit, Dipeptidyl Peptidase-like Protein 6 (DPP6). When DPP6 is part of the Kv4.3/KChIP2 channel complex, NS5806 can act as an inhibitor rather than a potentiator of the potassium current.[5] This highlights the critical role of the specific subunit composition of the Kv4.3 channel complex in determining the pharmacological response to NS5806.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for NS5806 in various experimental settings.

Table 2: Potency of NS5806 on Kv4.3 Channels

| Parameter | Cell Line/System | Channel Complex | Value | Source |

| EC50 (Peak Current) | CHO-K1 cells | Kv4.3/KChIP2 | 5.3 ± 1.5 µM | [5][6] |

| EC50 (Inactivation τ) | CHO-K1 cells | Kv4.3/KChIP2 | 25.4 ± 1.1 µM | [5] |

| EC50 (Stimulation) | Rabbit Ventricular Myocytes | Native Ito | 1.6 nM | |

| IC50 (Inhibition) | Canine Ventricular Myocytes | Native Ito | 40.7 nM |

Table 3: Binding Affinities and Kinetics

| Interacting Molecules | Experimental Condition | Kd | Source |

| NS5806 and KChIP3 | Ca2+-bound | 2-5 µM | [4] |

| KChIP3 and Kv4.3 N-terminus (peptide) | Apo-state | 70 ± 3 µM | [4] |

| KChIP3 and Kv4.3 N-terminus (peptide) | Ca2+-bound | 2.7 ± 0.1 µM | [4] |

| KChIP3 and Kv4.3 N-terminus (peptide) | In the presence of NS5806 | 1.9 ± 0.1 µM | [4] |

Note: KChIP3 is a neuronal homolog of the cardiac KChIP2 and is often used in in-vitro binding studies.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the activity of NS5806.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the effect of NS5806 on the currents mediated by Kv4.3 channels expressed in a heterologous system.

Detailed Steps:

-

Cell Culture and Transfection:

-

HEK293 or CHO-K1 cells are commonly used due to their low endogenous ion channel expression.

-

Cells are transiently transfected with plasmids encoding human Kv4.3, KChIP2, and/or DPP6 using standard methods like lipofection. A reporter plasmid (e.g., GFP) is often co-transfected to identify successfully transfected cells.

-

-

Solutions:

-

External (extracellular) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

-

-

Recording and Data Acquisition:

-

Whole-cell currents are recorded using an patch-clamp amplifier.

-

Borosilicate glass pipettes with a resistance of 2-4 MΩ are used.

-

Cells are held at a holding potential of -80 mV.

-

Currents are typically elicited by depolarizing voltage steps (e.g., to +40 mV for 500 ms) from the holding potential.

-

Data is acquired and analyzed using software such as pCLAMP.

-

-

Drug Application:

-

NS5806 is dissolved in DMSO to create a stock solution and then diluted to the final concentration in the external solution.

-

The control external solution contains the same concentration of DMSO as the drug-containing solution.

-

Solutions are perfused onto the cell using a gravity-fed or automated perfusion system.

-

Isothermal Titration Calorimetry (ITC)

This technique is used to directly measure the binding affinity (Kd) and thermodynamics of the interaction between NS5806 and KChIP proteins.

Detailed Steps:

-

Protein Preparation:

-

Recombinant KChIP2 or KChIP3 is expressed and purified.

-

The protein is extensively dialyzed against the ITC buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM CaCl2, pH 7.4) to ensure buffer matching.

-

-

Ligand Preparation:

-

NS5806 is dissolved in the final dialysis buffer to the desired concentration.

-

-

ITC Experiment:

-

The ITC instrument is equilibrated at the desired temperature (e.g., 25°C).

-

The sample cell is filled with the KChIP protein solution (e.g., 20 µM).

-

The injection syringe is filled with the NS5806 solution (e.g., 200 µM).

-

A series of small injections of the NS5806 solution into the protein solution are performed.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The integrated heat changes are plotted against the molar ratio of NS5806 to KChIP.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Fluorescence Spectroscopy

Fluorescence spectroscopy can be used to monitor the interaction between KChIP and a fluorescently labeled peptide corresponding to the N-terminus of Kv4.3 in the presence and absence of NS5806.

Detailed Steps:

-

Reagent Preparation:

-

A peptide corresponding to the N-terminal region of Kv4.3 is synthesized and labeled with a fluorophore (e.g., fluorescein).

-

Recombinant KChIP protein is purified and prepared in a suitable buffer.

-

-

Fluorescence Measurement:

-

The fluorescence emission of the labeled Kv4.3 peptide is measured in the absence of KChIP.

-

KChIP is titrated into the peptide solution, and the change in fluorescence (e.g., fluorescence resonance energy transfer or FRET) is monitored.

-

The experiment is repeated in the presence of a saturating concentration of NS5806.

-

-

Data Analysis:

-

The change in fluorescence is plotted against the concentration of KChIP.

-

The data is fitted to a binding equation to determine the dissociation constant (Kd) for the KChIP-Kv4.3 peptide interaction in the absence and presence of NS5806.

-

Conclusion

NS5806 is a multifaceted pharmacological tool that has significantly advanced our understanding of the structure-function relationships of Kv4.3 channel complexes. Its activity is a clear demonstration of the importance of auxiliary subunits in dictating the physiological and pharmacological properties of ion channels. The detailed methodologies and quantitative data presented in this guide are intended to support further research into the roles of Kv4.3 channels in health and disease and to aid in the development of next-generation channel modulators with improved specificity and therapeutic potential.

References

- 1. Modulation of the Voltage-gated Potassium Channel (Kv4.3) and the Auxiliary Protein (KChIP3) Interactions by the Current Activator NS5806 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of the I(to) activator NS5806 on cloned K(V)4 channels depends on the accessory protein KChIP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of the voltage-gated potassium channel (Kv4.3) and the auxiliary protein (KChIP3) interactions by the current activator NS5806 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Auxiliary subunits control biophysical properties and response to compound NS5806 of the Kv4 potassium channel complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of the Ito activator NS5806 on cloned Kv4 channels depends on the accessory protein KChIP2 - PMC [pmc.ncbi.nlm.nih.gov]

The Kv4 Channel Modulator NS5806: A Technical Guide to its Discovery, Mechanism, and Therapeutic Potential

Abstract

NS5806 is a synthetic small molecule that has emerged as a significant pharmacological tool for studying the transient outward potassium current (Ito). This current, predominantly mediated by voltage-gated potassium channels of the Kv4 family, is crucial for shaping the cardiac action potential and regulating neuronal excitability. The discovery and subsequent characterization of NS5806 have revealed a complex mechanism of action, demonstrating a remarkable dependence on the auxiliary subunits co-assembled with the pore-forming Kv4 alpha subunits. This technical guide provides an in-depth overview of the discovery, history, and multifaceted pharmacology of NS5806. It details the experimental protocols used in its characterization, presents a comprehensive summary of the quantitative data, and explores its downstream signaling effects and preclinical therapeutic potential, particularly in the context of cardiac hypertrophy.

Discovery and History

NS5806, chemically identified as 1-(3,5-bis-trifluoromethylphenyl)-3-(2,4-dibromo-6-(1H-tetrazol-5-yl)phenyl)urea, was introduced to the scientific community around 2009-2010 as a novel activator of the transient outward potassium current (Ito). Initial groundbreaking studies, primarily from research groups at the University of Copenhagen and the Danish National Research Foundation Centre for Cardiac Arrhythmia, characterized its effects on cardiac ion channels. These early investigations established NS5806 as a potent modulator of Kv4 channels, the primary molecular correlate of Ito in the heart. While the specific origins of its synthesis are not extensively detailed in the public domain, its emergence from a focused academic research environment highlights its development as a targeted pharmacological probe.

Mechanism of Action: A Tale of Auxiliary Subunits

The pharmacological effects of NS5806 are intricately linked to the subunit composition of the Kv4 channel complex. These channels are tetramers of a pore-forming α-subunit (e.g., Kv4.2, Kv4.3) which associate with cytoplasmic potassium channel-interacting proteins (KChIPs) and transmembrane dipeptidyl peptidase-like proteins (DPPs).

The primary mechanism of action of NS5806 involves its direct interaction with the KChIP auxiliary subunit, particularly KChIP2. This interaction allosterically modulates the gating of the Kv4 channel, leading to two main effects in the presence of KChIP2:

-

Increased Peak Current Amplitude: NS5806 potentiates the Ito by increasing the peak current density.

-

Slowing of Inactivation: It significantly slows the decay of the current, thereby increasing the total charge carried during repolarization.

Crucially, the modulatory effect of NS5806 is not uniform and is highly dependent on the presence of another auxiliary subunit, DPP6. In channel complexes containing both KChIP2 and the long isoform of DPP6 (DPP6-L), NS5806 can paradoxically act as an inhibitor, reducing the current amplitude and accelerating inactivation. This differential effect is attributed to the distinct subunit compositions of Kv4 channels in different species and even in different cardiac tissues. For instance, in canine ventricular myocytes where KChIP2 is prominently expressed and DPP6-L is nearly absent, NS5806 acts as a potent Ito activator.[1][2] Conversely, in mouse and human induced pluripotent stem cell-derived cardiomyocytes, where DPP6-L is more abundant, NS5806 inhibits Ito.[2]

Quantitative Data

The following tables summarize the key quantitative data reported for NS5806 across various experimental settings.

| Parameter | Value | Channel/Cell Type | Experimental Condition | Reference |

| EC50 | 5.3 ± 1.5 µM | Kv4.3/KChIP2 | CHO-K1 cells | Lundby et al., 2010 |

| IC50 | Not reported | Kv4.3/KChIP2/DPP6-L | HEK293 cells | Zhang et al., 2020 |

| Effect on Ito (Canine Epi) | 80% increase | Ventricular Myocytes | +40 mV | Calloe et al., 2010 |

| Effect on Ito (Canine Endo) | 16% increase | Ventricular Myocytes | +40 mV | Calloe et al., 2010 |

| Effect on Ito (Mouse) | Inhibition | Ventricular Myocytes | 0.1-30 µM | Zhang et al., 2020 |

Table 1: Potency and Efficacy of NS5806 on Kv4 Channels

| Parameter | Control | NS5806 (10 µM) | Cell Type | Reference |

| Inactivation Tau (ms) | 7.0 ± 0.4 | 10.2 ± 0.3 | CHO-K1 (Kv4.3/KChIP2) | Calloe et al., 2010 |

| Total Charge (% of control) | 100% | 227% (Epi), 192% (Mid) | Canine Ventricular Myocytes | Calloe et al., 2010 |

| V1/2 of Inactivation (mV) | -28.8 ± 0.4 | -42.5 ± 0.2 | HEK293 (Kv4.3/KChIP2/DPP6-L) | Zhang et al., 2020 |

Table 2: Effects of NS5806 on Kv4 Channel Kinetics

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

-

Cell Preparation:

-

Canine Ventricular Myocytes: Isolated by enzymatic digestion using collagenase and protease following retrograde perfusion of the left circumflex artery. Myocytes from the epicardial, midmyocardial, and endocardial layers are separated by tissue slicing.

-

Heterologous Expression Systems (CHO-K1, HEK293): Cells are transiently transfected with plasmids encoding the desired Kv4 channel subunits (e.g., Kv4.3, KChIP2, DPP6) using lipid-based transfection reagents.

-

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 10 NaCl, 5 MgATP, 10 HEPES, 5 EGTA (pH 7.2 with KOH).

-

-

Voltage-Clamp Protocol:

-

Cells are held at a holding potential of -80 mV.

-

To elicit Ito, depolarizing voltage steps are applied in 10 mV increments from -40 mV to +60 mV for 500 ms.

-

NS5806 is applied via the external solution at the desired concentrations.

-

Western Blotting

-

Protein Extraction: Total protein is extracted from isolated cardiomyocytes or transfected cells using a lysis buffer containing protease and phosphatase inhibitors.

-

SDS-PAGE and Transfer: Protein samples are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Membranes are blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

Primary antibodies against Kv4.3, KChIP2, DPP6, and a loading control (e.g., GAPDH) are incubated with the membranes overnight at 4°C.

-

After washing with TBST, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathways and Therapeutic Potential

Recent preclinical studies have illuminated the potential therapeutic applications of NS5806, particularly in the context of cardiac hypertrophy. A 2024 study demonstrated that in a mouse model of cardiac hypertrophy induced by transverse aortic constriction, NS5806 treatment attenuated the development of hypertrophy and fibrosis.[3] This was associated with the blunting of the expression of key hypertrophic and fibrotic genes, including:

-

Atrial Natriuretic Peptide (ANP)

-

Brain Natriuretic Peptide (BNP)

-

Transforming Growth Factor-beta (TGF-β)

Furthermore, the study suggested a potential involvement of the extracellular signal-regulated kinase (ERK) pathway , as NS5806 has been shown to act as an ERK pathway inhibitor in other contexts.

Caption: Proposed signaling pathways of NS5806 in the heart.

Conclusion and Future Directions

NS5806 is a valuable pharmacological agent that has significantly advanced our understanding of the molecular physiology of the Kv4 channel complex and the Ito current. Its complex, subunit-dependent mechanism of action underscores the importance of considering the molecular context when studying ion channel modulators. The recent discovery of its potential to mitigate cardiac hypertrophy in preclinical models opens up exciting new avenues for research into its therapeutic applications. Further studies are warranted to fully elucidate the downstream signaling pathways modulated by NS5806 and to explore its potential for the treatment of cardiovascular diseases. As of now, NS5806 has not been evaluated in human clinical trials, and its use remains restricted to preclinical research.

References

- 1. Modulation of the Voltage-gated Potassium Channel (Kv4.3) and the Auxiliary Protein (KChIP3) Interactions by the Current Activator NS5806 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Auxiliary subunits control biophysical properties and response to compound NS5806 of the Kv4 potassium channel complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Kv4 potassium channel modulator NS5806 attenuates cardiac hypertrophy in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]